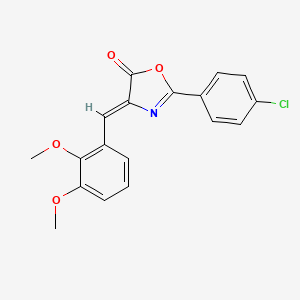
2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CDMB-5, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolones, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Additionally, 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as myeloperoxidase and nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which may limit its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential area of focus is the development of novel formulations of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one and to identify its molecular targets. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one in humans, which could lead to the development of novel therapeutics for the treatment of inflammatory and pain-related disorders.
Synthesemethoden
2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized by the condensation reaction of 2,3-dimethoxybenzaldehyde and 4-chlorophenyl glycine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then cyclized with phosphorus oxychloride to obtain 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess significant antimicrobial activity against a wide range of bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-5-3-4-12(16(15)23-2)10-14-18(21)24-17(20-14)11-6-8-13(19)9-7-11/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTYJOYMIYKIRJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


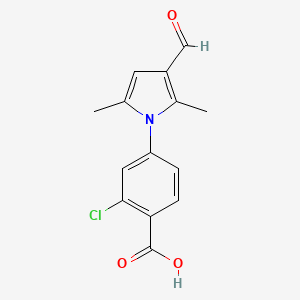
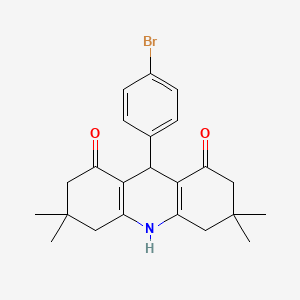
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
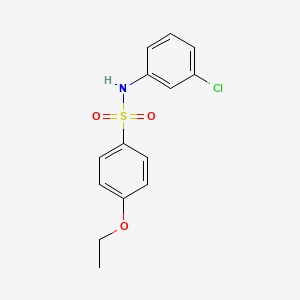
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

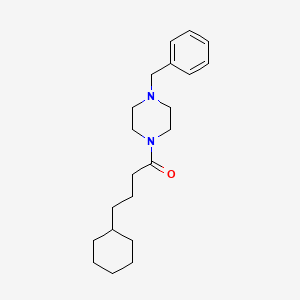
![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)
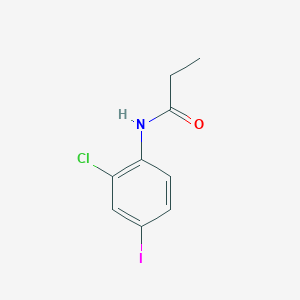

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)